2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring fused with a furan ring
Mechanism of Action
Mode of Action
The compound undergoes a process called recyclization when it interacts with certain amines . This process involves the cleavage of the C–S bond of the thiopyran ring, forming intermediates . The nitrile group undergoes a regioselective nucleophilic attack by the nitrogen atom of amines, leading to the formation of adducts . A second molecule of amines attacks the thioamide group of the latter, eliminating an ammonia molecule and forming imines . These imines exist in tautomeric equilibrium with amines . Subsequent intramolecular attack by the lone electron pair of the amino group nitrogen atom on the thioamide carbon atom of the intermediates leads to their heterocyclization into 1,2,3,4-tetrahydropyridines . These eliminate hydrogen sulfide and are converted into 1,4-dihydropyridines . Oxidative dehydrogenation of these produces the 4-alkyl (aryl)-2,6-bis (R-methylamino)pyridine-3,5-dicarbonitriles .
Preparation Methods
The synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of 4-alkyl (aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine . The reaction conditions often include boiling the reactants without solvent or in ethanol, leading to moderate yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with similar compounds such as:
2,6-Diamino-4-fluoropyridinium triflate: This compound has a similar structure but with a fluorine atom instead of a furan ring.
4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans: These compounds are precursors in the synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile.
The uniqueness of this compound lies in its fused thiopyran and furan rings, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCOHNMMGJPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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